Cas no 206996-51-2 (tert-Butyl-(R)-(+)-2-hydroxybutyrate)

tert-Butyl-(R)-(+)-2-hydroxybutyrate 化学的及び物理的性質
名前と識別子
-
- (R)-tert-Butyl 2-hydroxybutanoate
- Butanoic acid,2-hydroxy-, 1,1-dimethylethyl ester, (2R)-
- TERT- BUTYL-(R)-(+)-2-HYDROXYBUTURATE
- tert-Butyl (R)-2-hydroxybutyrate
- TERT-BUTYL-(R)-(+)-2-HYDROXYBUTYRATE
- tert-butyl (2R)-2-hydroxybutanoate
- Tert-butyl(R)-2-hydroxybutyrate
- Butanoic acid, 2-hydroxy-, 1,1-dimethylethyl ester, (2R)-
- FCH4015847
- OR316008
- ZB011699
- TERT-BUTYL (R)-2-HYDROXYBUTANOATE
- Butanoic acid,3-hydroxy-, 1,1-d
- tert-Butyl(R)-3-hydroxybutanoate
- 206996-51-2
- 110171-06-7
- J-013533
- C73921
- (R)-tert-Butyl2-hydroxybutanoate
- AKOS015893991
- CS-0112423
- SCHEMBL473139
- DS-16712
- tert-Butyl (R)-2-hydroxybutyrate, purum, >=98.0% (sum of enantiomers, GC)
- tert-Butyl (R)-2-hydroxybutyrate, 98%
- MFCD00210055
- TERT-BUTYL (R)-(+)-2-HYDROXYBUTYRATE
- DB-008974
- TERT-BUTYL(R)-(+)-2-HYDROXYBUTYRATE
- tert-Butyl-(R)-(+)-2-hydroxybutyrate
-
- MDL: MFCD00210055
- インチ: 1S/C8H16O3/c1-5-6(9)7(10)11-8(2,3)4/h6,9H,5H2,1-4H3/t6-/m1/s1
- InChIKey: UPRLOYNUXQZAPJ-ZCFIWIBFSA-N
- ほほえんだ: O(C([C@@]([H])(C([H])([H])C([H])([H])[H])O[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 160.10998
- どういたいしつりょう: 160.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 135
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 0.988
- ゆうかいてん: 52-54 °C (lit.)
- ふってん: 179.1 ºC at 760 mmHg
- フラッシュポイント: 58.8 ºC
- 屈折率: 1.435
- PSA: 46.53
- LogP: 1.09900
- ようかいせい: 未確定
- 光学活性: [α]20/D +5.1°, c = 2 in carbon tetrachloride
tert-Butyl-(R)-(+)-2-hydroxybutyrate セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H318
- 警告文: P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 41
- セキュリティの説明: 26-39
- 福カードFコード:3
-
危険物標識:
- ちょぞうじょうけん:Inert atmosphere,Room Temperature(BD152724)
- リスク用語:R41
tert-Butyl-(R)-(+)-2-hydroxybutyrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T281385-50mg |
tert-Butyl-(R)-(+)-2-hydroxybutyrate |
206996-51-2 | 50mg |
$ 415.00 | 2022-06-02 | ||
abcr | AB387075-250 mg |
tert-Butyl-(R)-(+)-2-hydroxybutyrate; . |
206996-51-2 | 250 mg |
€181.70 | 2023-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R97370-25g |
tert-Butyl (R)-2-hydroxybutanoate |
206996-51-2 | 25g |
¥17426.0 | 2021-09-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1183063-250mg |
tert-Butyl (R)-2-hydroxybutanoate |
206996-51-2 | 95% | 250mg |
¥795 | 2023-04-14 | |
Apollo Scientific | OR316008-5g |
tert-Butyl-(R)-(+)-2-hydroxybutyrate |
206996-51-2 | 5g |
£370.00 | 2025-02-19 | ||
eNovation Chemicals LLC | Y0994709-5g |
(+)-tert-Butyl (R)-2-hydroxybutyrate |
206996-51-2 | 95% | 5g |
$655 | 2024-08-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R97370-250mg |
tert-Butyl (R)-2-hydroxybutanoate |
206996-51-2 | 95% | 250mg |
¥633.0 | 2024-07-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-251128-250 mg |
tert-Butyl (R)-2-hydroxybutyrate, |
206996-51-2 | 250MG |
¥1,354.00 | 2023-07-10 | ||
Chemenu | CM251257-1g |
(R)-tert-Butyl 2-hydroxybutanoate |
206996-51-2 | 95% | 1g |
$*** | 2023-03-29 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AZ768-50mg |
tert-Butyl-(R)-(+)-2-hydroxybutyrate |
206996-51-2 | 95+% | 50mg |
215.0CNY | 2021-07-12 |
tert-Butyl-(R)-(+)-2-hydroxybutyrate 関連文献
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
-
2. Book reviews
-
3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
tert-Butyl-(R)-(+)-2-hydroxybutyrateに関する追加情報
tert-Butyl-(R)-(+)-2-hydroxybutyrate: A Comprehensive Overview
In the realm of organic chemistry, the compound tert-butyl-(R)-(+)-2-hydroxybutyrate (CAS No. 206996-51-2) stands out as a significant molecule with diverse applications and intriguing chemical properties. This compound, often referred to as R-(+)-tert-butyl 2-hydroxybutyrate, is a chiral ester derived from 2-hydroxybutyric acid and tert-butanol. Its structure, characterized by a hydroxyl group attached to the second carbon of a four-carbon chain, along with a bulky tert-butyl ester group, imparts unique chemical and physical properties that make it valuable in various fields.
The synthesis of tert-butyl-(R)-(+)-2-hydroxybutyrate typically involves the esterification of (R)-(+)-2-hydroxybutyric acid with tert-butanol under acidic or enzymatic conditions. This reaction is highly stereospecific, ensuring the retention of the R configuration at the hydroxyl-bearing carbon. The resulting compound is a white crystalline solid with a melting point of approximately 105°C and a molecular weight of 174.23 g/mol. Its solubility in water is low, making it more suitable for organic solvents such as dichloromethane and ethyl acetate.
Recent studies have highlighted the potential of tert-butyl-(R)-(+)-2-hydroxybutyrate in the field of pharmacology, particularly as a precursor for active pharmaceutical ingredients (APIs). The chiral center in this molecule allows for enantioselective synthesis, which is crucial in drug development to ensure efficacy and minimize adverse effects. For instance, researchers have explored its use as an intermediate in the synthesis of beta-lactam antibiotics, where stereochemistry plays a pivotal role in determining antibiotic activity.
In addition to its pharmaceutical applications, tert-butyl-(R)-(+)-2-hydroxybutyrate has found utility in the food and flavor industries. Its pleasant odor and taste make it an ideal candidate for use as a flavor enhancer in beverages and confectionery products. Furthermore, its ability to act as a chiral auxiliary in asymmetric synthesis has made it a valuable tool in organic chemistry laboratories worldwide.
The environmental impact of tert-butyl-(R)-(+)-2-hydroxybutyrate has also been a topic of recent research. Studies indicate that this compound undergoes rapid biodegradation under aerobic conditions, making it less persistent in the environment compared to other synthetic chemicals. This attribute is particularly important for industries seeking to adopt more sustainable practices.
In conclusion, tert-butyl-(R)-(+)-2-hydroxybutyrate (CAS No. 206996-51-2) is a versatile compound with applications spanning pharmaceuticals, food additives, and organic synthesis. Its unique chemical properties and chiral nature make it an invaluable tool for researchers and industry professionals alike. As advancements in synthetic methodologies continue to unfold, the potential for this compound to contribute to new discoveries remains vast.
206996-51-2 (tert-Butyl-(R)-(+)-2-hydroxybutyrate) 関連製品
- 117384-46-0((-)-Di-tert-Butyl D-Tartrate)
- 132513-51-0((S)-Butyl 2-hydroxybutanoate)
- 2731010-26-5(7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo3,2-dpyrimidine)
- 1249493-90-0(1-(4-Bromophenyl)ethane-1-sulfonamide)
- 2628351-54-0(1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine)
- 2640895-31-2(4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine)
- 1526-29-0(Cyclobutanecarboxylic acid, 2-chloro-2,3,3-trifluoro-, methyl ester)
- 923103-32-6(4-tert-butyl-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylbenzamide)
- 2568-33-4(2,4-dihydroxy-2-methylbutane)
- 82946-80-3(1-[4-(dimethylamino)phenyl]propan-1-ol)
